molecular formula C15H22ClNO B6037410 (E)-4-(2,3-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride

(E)-4-(2,3-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride

Cat. No.: B6037410
M. Wt: 267.79 g/mol
InChI Key: TUWDWKFARFIYJZ-IPZCTEOASA-N
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Description

(E)-4-(2,3-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a prop-2-enylbut-2-en-1-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,3-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride typically involves multiple steps, including the formation of the dimethylphenoxy group and the subsequent attachment of the prop-2-enylbut-2-en-1-amine moiety. Common reagents used in these reactions include dimethylphenol, allylamine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,3-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

(E)-4-(2,3-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(2,3-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethylphenoxy)acetic acid: Shares the dimethylphenoxy group but differs in the attached functional groups.

    N-[2-(2,3-Dimethylphenoxy)ethyl]acetamide: Similar structure with an acetamide group instead of the prop-2-enylbut-2-en-1-amine moiety.

    3-(2,3-Dimethylphenoxy)pyrrolidine: Contains the dimethylphenoxy group but with a pyrrolidine ring.

Uniqueness

(E)-4-(2,3-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(E)-4-(2,3-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-4-10-16-11-5-6-12-17-15-9-7-8-13(2)14(15)3;/h4-9,16H,1,10-12H2,2-3H3;1H/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWDWKFARFIYJZ-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC=CCNCC=C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OC/C=C/CNCC=C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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